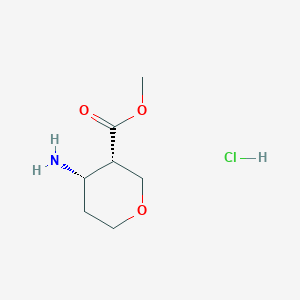

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactivity and Derivative Formation

Research into pyran derivatives, such as (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, primarily explores their chemical reactivity and potential to form various derivatives. These derivatives find extensive applications in synthesizing complex organic compounds and heterocycles, which are crucial in medicinal chemistry and materials science. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse compounds like 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, showcasing the versatility of pyran derivatives in organic synthesis (Harb et al., 1989).

Synthesis of Heterocycles

The ability of pyran derivatives to undergo various chemical reactions enables the synthesis of heterocycles, which are foundational structures in numerous drugs and agrochemicals. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates have been synthesized and reacted with different reagents, leading to the creation of novel carbo- and heterocycles. This underscores the importance of pyran derivatives in developing new chemical entities with potential biological activities (Sheverdov et al., 2013).

Applications in Corrosion Inhibition

Beyond synthetic organic chemistry, pyran derivatives demonstrate practical applications in materials science, such as corrosion inhibition. Certain pyran derivatives, like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have shown significant inhibition efficiency against the corrosion of metals in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is critical, highlighting the multifaceted utility of pyran derivatives in both chemistry and materials engineering (Saranya et al., 2020).

Catalysis and Green Chemistry

Pyran derivatives also play a role in catalysis and green chemistry. For example, microwave-assisted synthesis utilizing functional ionic liquids as soluble supports for synthesizing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate showcases the integration of pyran derivatives in environmentally friendly chemical processes. This approach not only enhances reaction efficiency but also aligns with the principles of green chemistry by minimizing waste and reducing the need for toxic solvents (Yi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWMGVFZENRYGU-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)